molecular formula C17H22N4O B2437324 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide CAS No. 1421485-32-6

4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide

Katalognummer B2437324
CAS-Nummer: 1421485-32-6
Molekulargewicht: 298.39
InChI-Schlüssel: RMCTXQYSFMVGLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wissenschaftliche Forschungsanwendungen

Identification and Development of Novel Compounds

  • Research has identified structurally diverse compounds related to 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide, exploring their potential in drug development. For instance, Yamamoto et al. (2016) identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, with a higher central nervous system multiparameter optimization (CNS MPO) score and different physicochemical properties compared to its structural relatives (Yamamoto et al., 2016).

Structural Analysis and Synthesis

  • Structural analysis and synthesis of compounds related to this compound have been conducted to understand their properties and potential applications. Richter et al. (2023) reported on the crystal and molecular structures of a related compound obtained as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).

Pharmacokinetics and Metabolism

  • Studies have investigated the pharmacokinetics and metabolism of compounds structurally similar to this compound. Teffera et al. (2013) examined novel anaplastic lymphoma kinase inhibitors, observing how enzymatic hydrolysis in plasma affects their pharmacokinetics (Teffera et al., 2013).

Ligand Design and Bioactivity

  • Research in ligand design and bioactivity has explored compounds analogous to this compound. Mundwiler et al. (2004) demonstrated a mixed ligand fac-tricarbonyl complex, showing the labeling of bioactive molecules, which could influence the physico-chemical properties of the conjugate (Mundwiler et al., 2004).

Antiproliferative and Antimicrobial Activities

  • Investigations into the antiproliferative and antimicrobial activities of compounds structurally similar to this compound have been conducted. Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors (Krasavin et al., 2014). Additionally, Ovonramwen et al. (2021) synthesized a new compound related to this chemical class and evaluated its antimicrobial activities, though it showed no activities against the tested organisms (Ovonramwen et al., 2021).

Eigenschaften

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(3-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-14-3-2-4-16(11-14)19-17(22)21-8-5-15(6-9-21)12-20-10-7-18-13-20/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCTXQYSFMVGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.